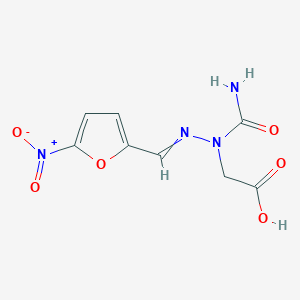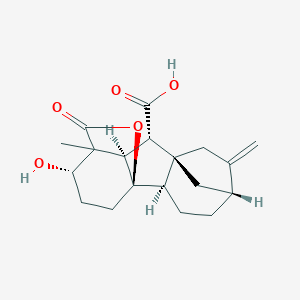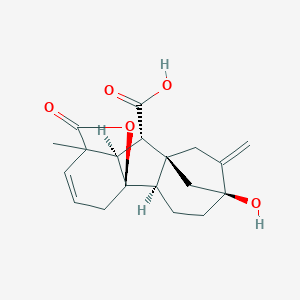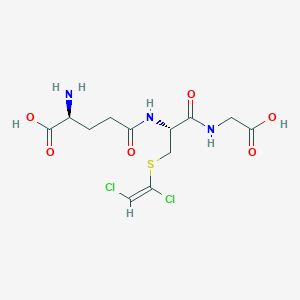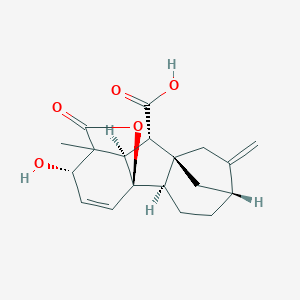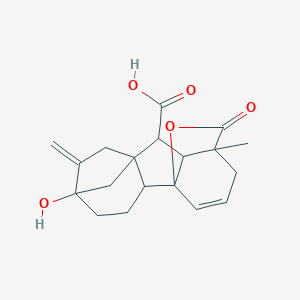
反式骨化三醇
描述
Trans-Calcitriol is the physiologically active form of vitamin D. It is primarily formed in the kidney by enzymatic hydroxylation of 25-hydroxycholecalciferol (CALCIFEDIOL). Its production is stimulated by low blood calcium levels and parathyroid hormone . It is also known as Calcitriol Impurity A .
Synthesis Analysis
The total synthesis of 1α,25-dihydroxyvitamin D3 (calcitriol) involves a Si-assisted SN2′-syn displacement of carbamates by cuprates to set the challenging pivotal quaternary methyl group at the fused-ring junction of the CD-trans-hydrindane core . Another method involves using Peroxygenase from Agrocybe aegerita (Aae UPO) as a catalyst to hydroxylate the C-H bond at the C-25 position of alfacalcidol to yield calcitriol in a single step .Molecular Structure Analysis
The molecular formula of trans-Calcitriol is C27H44O3 . The IUPAC name is (1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving trans-Calcitriol .Physical And Chemical Properties Analysis
Trans-Calcitriol has a molecular weight of 416.6 g/mol . It has 3 hydrogen bond acceptors and 3 hydrogen bond donors .科学研究应用
合成和化学应用:Chochrek 和 Wicha(2007 年)的一项研究详细介绍了一种有效非对映选择性的方法来合成骨化三醇的关键反式氢化茚建筑模块,这对于治疗各种人类代谢性疾病和生物医学研究非常重要(Chochrek & Wicha, 2007)。
在细胞信号传导中的作用:Fleet(2009 年)讨论了骨化三醇在刺激快速信号转导途径中的作用,表明存在独特的膜维生素 D 受体(VDR),这对理解维生素 D 生物学具有重要意义(Fleet, 2009)。
对骨代谢的影响:Kindmark 等人(1995 年)研究了全反式维甲酸和骨化三醇等类视黄醇对骨吸收的影响,发现它们可以显着影响骨代谢(Kindmark et al., 1995)。
在慢性肾衰竭中的治疗应用:Nordal 和 Dahl(1988 年)对透析前慢性肾衰竭患者服用骨化三醇的效果进行了研究,表明其有可能保留或恢复此类患者的骨代谢(Nordal & Dahl, 1988)。
免疫调节作用:Parastouei 等人(2016 年)探讨了骨化三醇和全反式维甲酸在多发性硬化症动物模型中的协同作用,发现这种组合可能是预防和治疗的新策略(Parastouei et al., 2016)。
抗癌特性:Paukovčeková 等人(2020 年)研究了骨化三醇和全反式维甲酸在骨肉瘤细胞系中的联合应用,揭示了增强的抗增殖作用,并为骨肉瘤的潜在治疗策略提供了见解(Paukovčeková et al., 2020)。
在乳腺癌治疗中的作用:Swami 等人(2013 年)发现了雌激素受体启动子中存在负维生素 D 反应元件,表明骨化三醇在治疗雌激素受体阳性乳腺癌中具有潜在用途(Swami et al., 2013)。
炎症性疾病:Dai 等人(2018 年)证明骨化三醇可以保护高渗透压应激诱导的炎症,表明其在治疗干眼相关角膜炎症中具有潜在应用(Dai et al., 2018)。
前列腺癌研究:Moreno 等人(2005 年)探讨了骨化三醇对前列腺癌细胞的抗增殖作用,发现它调节前列腺素代谢,这可能有助于其在前列腺癌中的治疗潜力(Moreno et al., 2005)。
在兽医学中的透皮应用:Yamagishi 等人(2009 年)评估了骨化三醇透皮贴剂对奶牛的影响,提供了其有效透皮吸收和生物学作用的证据(Yamagishi et al., 2009)。
作用机制
Target of Action
Trans-Calcitriol, also known as Calcitriol Impurities A, is a variant of Calcitriol, the hormonally active form of vitamin D . The primary target of Trans-Calcitriol is the Vitamin D Receptor (VDR) . VDR is a nuclear receptor that is present in numerous tissues throughout the body . When activated by Trans-Calcitriol, VDR influences the transcription of a multitude of genes .
Mode of Action
Trans-Calcitriol interacts with its primary target, the VDR, through both genomic and non-genomic mechanisms . In the genomic function, the interaction between Trans-Calcitriol and VDR affects the transcription of thousands of genes by binding to repeated sequences present in their promoter region, named Vitamin D-Responsive Elements (VDREs) . Non-genomic effects occur quickly and are unaffected by inhibitors of transcription and protein synthesis .
Biochemical Pathways
Trans-Calcitriol affects several biochemical pathways. It modulates the expression of hundreds of human genes by activating the VDR . It also influences the activity of the mitochondrial large-conductance Ca2±regulated potassium channel (mitoBK Ca) from the human astrocytoma (U-87 MG) cell line . Moreover, Trans-Calcitriol can trigger rapid non-genomic responses through its interaction with specific membrane vitamin D receptors .
Pharmacokinetics
It is known that calcitriol, the parent compound, is formed primarily in the kidney by enzymatic hydroxylation of 25-hydroxycholecalciferol (calcifediol)
Result of Action
The molecular and cellular effects of Trans-Calcitriol’s action are diverse. It regulates the cell cycle, induces apoptosis, promotes cell differentiation, and acts as an anti-inflammatory factor within the tumor microenvironment . It also directly affects the activity of the mitochondrial large-conductance Ca2±regulated potassium channel (mitoBK Ca) from the human astrocytoma (U-87 MG) cell line .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Trans-Calcitriol. For example, the level of calcium in the environment can affect the open probability of the mitoBK Ca channel in high calcium conditions
未来方向
Vitamin D, including trans-Calcitriol, has been found to have several extra-skeletal actions and is involved in the homeostasis of many systems. Due to these pleiotropic effects and the increasing prevalence of vitamin D deficiency in the general population, there is growing interest in vitamin D research .
属性
IUPAC Name |
(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11+/t18-,22-,23-,24+,25+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRQFYUYWCNGIN-DRQJEBLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] | |
| Record name | Calcitriol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19044 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Slightly sol in methanol, ethanol, ethyl acetate, THF. | |
| Record name | 1,25-DIHYDROXYCHOLECALCIFEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Ergocalciferol and doxercalciferol (1-hydroxyergocalciferol); cholecalciferol and calcifediol (25-hydroxycholecalciferol); and dihydrotachysterol in their activated forms (1,25-dihydroxyergocalciferol; 1,25-dihydroxycholecalciferol [calcitriol]; and 25-hydroxydihydrotachysterol; respectively), along with parathyroid hormone and calcitonin, regulate serum calcium concentrations; in addition to conversion to the active 1,25-dihydroxycholecalciferol, calcifediol also has intrinsic activity., Calcitriol (activated vitamin D) enhances the efficiency of intestinal calcium absorption along the entire small intestine, but principally in the duodenum and jejunum. Calcitriol also enhances phosphorus absorption along the entire small intestine, but principally in the jejunum and ileum. The activated forms of ergocalciferol, doxercalciferol, and cholecalciferol may have a negative feedback effect on parathyroid hormone (PTH) production., Calcitriol appears to act in intestine in manner that is analogous to the way steroid hormones such as estrogens act on target tissues. ... Cytosol of chicken intestinal cells contains a 3.7 S protein that binds calcitriol specifically and with high affinity. Formation of complex with this receptor facilitates transfer of calcitriol to nuclear chromatin. ... Calcitriol stimulates synthesis of RNA and at least two proteins in intestinal mucosa, alkaline phosphatase and a calcium-binding protein. ... It was proposed that the calcium-binding protein is involved in transport of calcium. ... /However/, it has been reported that calcitriol-induced stimulation of intestinal transport of phosphate precedes that of calcium, and it is possible that primary effect of the vitamin is on phosphate rather than calcium transport., The effects of 1,25-dihydroxyvitamin D3 (I) on the human promyelocytic leukemia cell line HL-60 were investigated. I induces the differentiation of HL-60 into mono- and multinucleated macrophage-like cells. Phenotypic change is evident within 24 hours and reaches a plateau at 72-96 hours of incubation. The changes are metabolite-specific and include adherence to substrate, acquisition of the morphological features of mature monocytes, a 4 to 6-fold enhancement in lysozyme synthesis and secretion, increase in the fraction of alpha-naphthyl acetate monocyte-associated cell surface antigens. Treated HL-60 cells acquire the capacity to bind and degrade bone matrix, 2 of the essential functional characteristics of osteoclasts and related bone-resorbing cells. Evidently, vitamin D3 enhances bone resorption and osteoclastogenesis in vivo by promoting the differentiation of precursor cells., For more Mechanism of Action (Complete) data for 1,25-DIHYDROXYCHOLECALCIFEROL (6 total), please visit the HSDB record page. | |
| Record name | 1,25-DIHYDROXYCHOLECALCIFEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
trans-Calcitriol | |
Color/Form |
Colorless, crystalline solid, White crystalline powder | |
CAS RN |
73837-24-8, 32222-06-3 | |
| Record name | trans-Calcitriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073837248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcitriol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.315 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRANS-CALCITRIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1L29CLX3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,25-DIHYDROXYCHOLECALCIFEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
111-115 °C | |
| Record name | 1,25-DIHYDROXYCHOLECALCIFEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




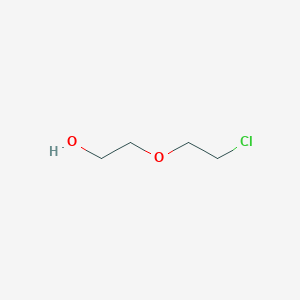
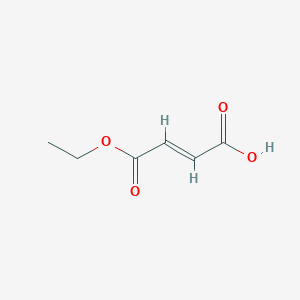


![5-Acetyl-2,3-dihydrobenzo[b]furan](/img/structure/B196252.png)
